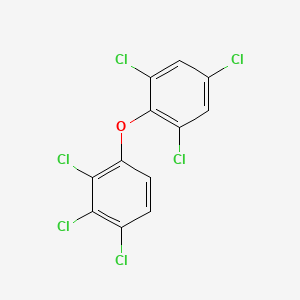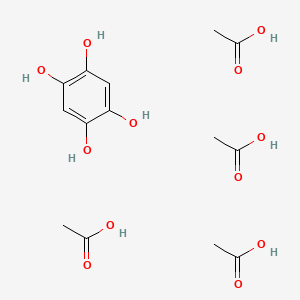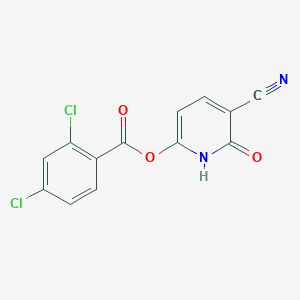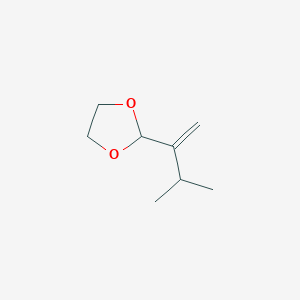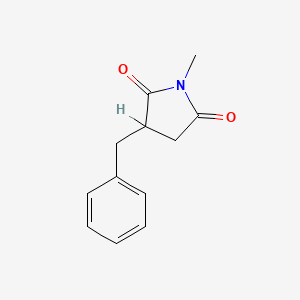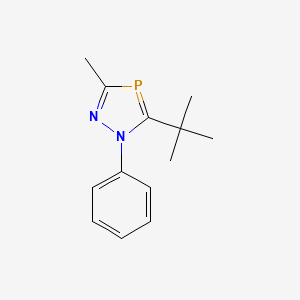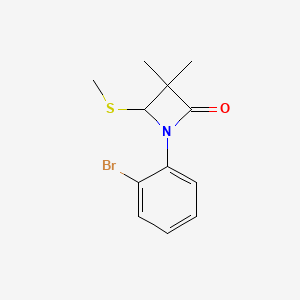![molecular formula C32H36Sn B14332943 Tetrakis[(2-methylphenyl)methyl]stannane CAS No. 108593-81-3](/img/structure/B14332943.png)
Tetrakis[(2-methylphenyl)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(2-methylphenyl)methyl]stannane: is an organotin compound characterized by the presence of four 2-methylphenylmethyl groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis[(2-methylphenyl)methyl]stannane typically involves the reaction of tin tetrachloride with 2-methylphenylmethyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CH3)CH2MgBr→Sn[C6H4(CH3)CH2]4+4MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tetrakis[(2-methylphenyl)methyl]stannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the 2-methylphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis[(2-methylphenyl)methyl]stannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including this compound. These compounds are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of tetrakis[(2-methylphenyl)methyl]stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with a focus on its potential as a catalyst and its biological effects.
Comparación Con Compuestos Similares
- Tetrakis[(phenyl)methyl]stannane
- Tetrakis[(2-chlorophenyl)methyl]stannane
- Tetrakis[(4-methylphenyl)methyl]stannane
Comparison: Tetrakis[(2-methylphenyl)methyl]stannane is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its steric and electronic properties This makes it distinct from other similar compounds, such as tetrakis[(phenyl)methyl]stannane, which lacks the methyl substituent
Propiedades
Número CAS |
108593-81-3 |
|---|---|
Fórmula molecular |
C32H36Sn |
Peso molecular |
539.3 g/mol |
Nombre IUPAC |
tetrakis[(2-methylphenyl)methyl]stannane |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-5-3-4-6-8(7)2;/h4*3-6H,1H2,2H3; |
Clave InChI |
HFCXMPWPMVZCQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C[Sn](CC2=CC=CC=C2C)(CC3=CC=CC=C3C)CC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


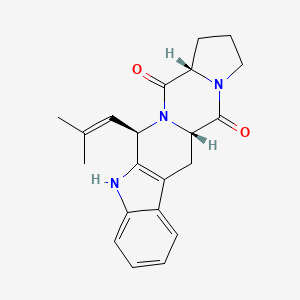

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

